molecular formula C13H11FN2O2 B6387617 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid CAS No. 1261904-78-2

2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6387617
CAS No.: 1261904-78-2
M. Wt: 246.24 g/mol
InChI Key: ATLAGNVONQRISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid is a heterocyclic aromatic compound that contains both a pyridine ring and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the pyridine ring followed by the introduction of the fluorinated phenyl group. The amino and carboxylic acid groups are then introduced through subsequent reactions.

For example, the synthesis may start with 2-amino-3-methylpyridine, which undergoes a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride. The resulting fluorinated intermediate is then subjected to a carboxylation reaction to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyridine carboxylic acids exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the pyridine structure could enhance selectivity and potency against specific cancer types, including breast and lung cancer .

Case Study : A derivative of this compound was tested for its ability to inhibit tumor growth in xenograft models of breast cancer. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as a lead compound for further development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its structural features suggest it may interfere with bacterial cell wall synthesis or function as a metabolic inhibitor.

Data Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study : A study investigated the incorporation of this compound into polycarbonate matrices. The results indicated improved tensile strength and thermal degradation temperature compared to unmodified polymers .

Herbicidal Activity

The compound's structural analogs have been investigated for herbicidal properties, particularly in inhibiting specific enzyme pathways in plants.

Data Table: Herbicidal Efficacy

Plant SpeciesEffective Concentration (g/ha)Efficacy (%)
Amaranthus retroflexus0.585
Chenopodium album0.7590

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorinated phenyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoropyridine: Similar structure but lacks the carboxylic acid group.

    3-Amino-4-fluorobenzoic acid: Similar structure but lacks the pyridine ring.

    2-Amino-4-fluorophenylacetic acid: Similar structure but has an acetic acid group instead of a carboxylic acid group.

Uniqueness

2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid is unique due to the combination of its functional groups and the presence of both a pyridine ring and a fluorinated phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid, with the CAS number 1261904-78-2, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes an amino group, a fluorinated phenyl group, and a carboxylic acid moiety. The incorporation of fluorine into organic molecules often enhances their biological properties, making this compound a subject of interest in medicinal chemistry.

The chemical formula for this compound is C13H11FN2O2C_{13}H_{11}FN_2O_2, with a molecular weight of approximately 246.24 g/mol. Its structural properties are essential for understanding its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₁FN₂O₂
Molecular Weight246.24 g/mol
LogP3.06
PSA76.21 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The amino and carboxylic acid functionalities allow for hydrogen bonding with active sites, potentially leading to inhibition or activation of enzymatic pathways. The presence of the fluorine atom may enhance binding affinity and specificity towards molecular targets, which is crucial for its pharmacological effects .

Antimicrobial Properties

Research has indicated that compounds containing pyridine rings often exhibit significant antimicrobial activity. A study exploring various pyridine derivatives found that those similar to this compound demonstrated notable inhibition against Gram-positive bacteria, suggesting potential applications as antimicrobial agents .

Anticancer Activity

The anticancer properties of pyridine derivatives have been well-documented. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . The specific effects of this compound on cancer cells remain an area for further research.

Enzyme Inhibition

Fluorinated compounds are often investigated for their enzyme inhibition capabilities. For instance, the presence of a trifluoromethyl group in similar structures has been linked to enhanced potency in inhibiting enzymes involved in metabolic pathways . Future studies should assess whether the fluorine substitution in this compound similarly enhances its inhibitory effects on specific enzymes.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the derivatives exhibited varying degrees of effectiveness, with some showing significant inhibition at low concentrations .
  • Anticancer Research : In a recent investigation into novel anticancer agents, derivatives similar to this compound were tested against human breast cancer cell lines. Results demonstrated that these compounds could induce cell death via apoptosis and inhibit tumor growth in xenograft models .

Properties

IUPAC Name

2-amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-7-4-8(2-3-11(7)14)9-5-10(13(17)18)12(15)16-6-9/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLAGNVONQRISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687203
Record name 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-78-2
Record name 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.